1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by their unique seven-membered ring structure fused with benzene rings and an oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of dibenzo[b,f][1,4]oxazepine intermediates. These intermediates can be synthesized through base-promoted protocols using commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction is promoted by bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3), yielding good to excellent results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency
Chemical Reactions Analysis
Types of Reactions
1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the phenylsulfanyl group can lead to various substituted oxazepines.
Scientific Research Applications
1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The phenylsulfanyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: A tricyclic compound with a similar core structure but different functional groups.
Dibenzo[b,f][1,4]oxazepin-11-amines: Compounds with amine groups instead of nitro and phenylsulfanyl groups.
Quinazolinimines: Structurally related compounds with different ring systems and functional groups.
Uniqueness
1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-nitro-9-phenylsulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-19-18-15(21(23)24)10-13(26-12-6-2-1-3-7-12)11-17(18)25-16-9-5-4-8-14(16)20-19/h1-11H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICKSQYLPEDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C3C(=C2)OC4=CC=CC=C4NC3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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